2-Amino-3-hydroxypropanehydrazide

描述

Contextualization as a Serine-Derived Research Compound

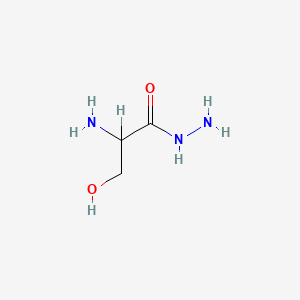

2-Amino-3-hydroxypropanehydrazide, also known by synonyms such as DL-Serine hydrazide, is structurally derived from the amino acid serine. nih.govpharmaffiliates.com This relationship is evident in its chemical structure, which incorporates the characteristic 3-hydroxypropanamine backbone of serine, but with the carboxylic acid group replaced by a hydrazide functional group (-CONHNH₂). nih.govmdpi.com This structural modification from a common amino acid provides a unique scaffold for researchers, combining features of both amino acids and hydrazides. Its formal IUPAC name is this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉N₃O₂ | nih.gov |

| Molecular Weight | 119.12 g/mol | nih.gov |

| CAS Number | 64616-76-8 | nih.gov |

| Appearance | White to Off-White Crystalline Powder | cymitquimica.comfengchengroup.com |

| Melting Point | 225-229°C | fengchengroup.com |

| Solubility | Highly soluble in water, methanol (B129727), and ethanol | fengchengroup.com |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Overview of its Significance in Synthetic Chemistry Research

The primary significance of this compound in synthetic chemistry lies in its role as a crucial intermediate or building block for constructing more complex molecules. fengchengroup.com Its bifunctional nature, possessing both an amino group and a hydrazide group, allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

A noteworthy application is in the pharmaceutical industry, specifically in the synthesis of Benserazide (B1668006). This process involves the reaction of this compound hydrochloride with 2,3,4-trihydroxy benzaldehyde. The resulting hydrazone is then hydrogenated to yield benserazide. This synthetic route highlights the compound's utility as a key precursor in the manufacturing of active pharmaceutical ingredients.

Current Landscape of Academic Investigation Areas

Current academic research involving this compound extends into several specialized areas:

Pharmaceutical Synthesis: The most established application is its use as a starting material for synthesizing pharmaceutical compounds like benserazide, which is a peripheral decarboxylase inhibitor used in combination with L-DOPA.

Biochemical Probes: Derivatives of this compound have been considered for roles in biochemical research, such as in protein sequencing and analysis.

Immunology and Microbiology: Emerging research suggests that the compound may have roles in modulating immune responses. Studies have indicated it can induce inflammatory cytokines. Furthermore, there is interest in its potential to enhance antimicrobial defenses by contributing to the generation of microbicidal peptides from host proteins.

Historical Trajectories of Research Involving Hydrazide Derivatives in Biochemistry and Medicinal Chemistry

The hydrazide functional group has long been a focus of intense investigation in medicinal chemistry and biochemistry, forming the backbone of numerous bioactive compounds. rjptonline.org Hydrazides are recognized as versatile synthons, or building blocks, for creating a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. mdpi.com This versatility stems from the reactivity of the -CONHNH₂ group, which can participate in various cyclization and condensation reactions. mdpi.commdpi.com

Historically, the trajectory of hydrazide research gained significant momentum with the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century. rjptonline.org This landmark discovery spurred extensive research into the synthesis and biological evaluation of thousands of hydrazide derivatives. nih.gov Over the decades, these investigations have revealed a remarkably broad spectrum of pharmacological activities. mdpi.comiscientific.org Researchers have successfully developed hydrazide-containing compounds with applications as anticonvulsant, anti-inflammatory, antimicrobial, anticancer, and antimalarial agents, among others. mdpi.comnih.gov This rich history underscores the enduring importance of the hydrazide scaffold in the quest for new therapeutic agents. rjptonline.orgmdpi.com

Table 2: Investigated Biological Activities of Hydrazide Derivatives

| Biological Activity | Example Application/Finding | Source(s) |

|---|---|---|

| Antimicrobial | Derivatives have shown activity against bacteria and fungi, including Mycobacterium tuberculosis. | mdpi.comiscientific.org |

| Anticonvulsant | Novel hydrazide compounds have been developed and tested for anticonvulsant properties. | nih.gov |

| Anti-inflammatory | Certain hydrazide derivatives exhibit anti-inflammatory effects, comparable to standard drugs in some studies. | iscientific.org |

| Antimalarial | Hydrazide derivatives have demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. | iscientific.org |

| Anticancer | The hydrazide scaffold is used to synthesize compounds with antitumoral activity. | mdpi.com |

| Antioxidant | Some hydrazide derivatives have been reported to possess potent antioxidant activity. | iscientific.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-3-hydroxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHVXUGXVASXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866503 | |

| Record name | 2-Amino-3-hydroxypropanehydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64616-76-8 | |

| Record name | Ro 04-1419 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64616-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Serine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064616768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-SERINE HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHV5YH4C7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformation Research of 2 Amino 3 Hydroxypropanehydrazide

Established Synthetic Pathways for 2-Amino-3-hydroxypropanehydrazide Synthesis

The traditional synthesis of this compound is primarily rooted in classical organic reactions, emphasizing reliability and well-understood mechanisms.

Esterification and Hydrazine (B178648) Reaction Routes

The most conventional and widely documented method for preparing this compound involves a two-step process starting from the corresponding amino acid, DL-serine.

Esterification of DL-Serine: The first step involves the conversion of the carboxylic acid group of DL-serine into an ester, typically a methyl or ethyl ester. This is a standard procedure in peptide and amino acid chemistry, often carried out under acidic conditions with the respective alcohol. Protecting the amino group, for instance with a benzyloxycarbonyl (Cbz) group, is a common practice before esterification to prevent side reactions. mdpi.com

Optimized Reaction Conditions and Parameters for Enhanced Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Research into the synthesis of similar amino acid hydrazides provides insights into key parameters. Conducting the hydrazide synthesis at room temperature can lead to a purer product with good yields. mdpi.com However, in some cases, refluxing the ester with hydrazine hydrate (B1144303) for several hours is employed to drive the reaction to completion. nih.gov

Key parameters that are often manipulated include the molar ratio of reactants, temperature, and reaction duration. For instance, in the synthesis of N-benzyloxycarbonyl-L-amino acid hydrazides, a significant excess of hydrazine hydrate (e.g., 4.0 equivalents) is used, with the reaction mixture stirred for an extended period, such as 24 hours, at room temperature to ensure high conversion. mdpi.com

Table 1: Optimized Reaction Parameters for Amino Acid Hydrazide Synthesis

| Parameter | Condition | Rationale / Observation | Source |

|---|---|---|---|

| Reactant Ratio | 4.0 equivalents of hydrazine hydrate | Using an excess of hydrazine hydrate drives the equilibrium towards the product side, maximizing the conversion of the ester. | mdpi.com |

| Temperature | Room Temperature | Leads to a purer product and good yield by minimizing side reactions. | mdpi.com |

| Temperature | Reflux | Ensures reaction completion, though it may require more rigorous purification. | nih.gov |

| Reaction Time | 24 hours | An extended reaction time ensures the reaction proceeds to completion, especially at lower temperatures. | mdpi.com |

Solvent System Investigations for Reaction Efficiency

The choice of solvent is critical in the synthesis of this compound as it affects reactant solubility and reaction rate. Anhydrous alcohols, such as methanol (B129727) or ethanol, are commonly used solvents for the hydrazinolysis step. mdpi.comnih.gov These protic solvents are effective at dissolving both the amino acid ester and hydrazine hydrate, facilitating the reaction.

For related syntheses, polar aprotic solvents such as dimethylformamide (DMF) have also been utilized. The selection of the solvent system is often determined by the solubility of the specific protected amino acid ester and the ease of product isolation. Following the reaction, the product often precipitates from the solution or can be crystallized by adding an anti-solvent, such as water. mdpi.com

Table 2: Solvent Systems Used in Hydrazide Synthesis

| Solvent | Type | Application/Reason | Source |

|---|---|---|---|

| Methanol | Protic | Commonly used for dissolving N-Cbz-amino acid methyl esters and hydrazine hydrate. | mdpi.com |

| Ethanol | Protic | Used as a reaction solvent and in recrystallization (e.g., Ethanol:H₂O mixture) for purification. | mdpi.comnih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | Used in related reactions involving hydrazide derivatives, effective for dissolving polar reactants. |

Novel Synthetic Strategies and Process Intensification

Recent research has focused on developing more efficient, economical, and environmentally friendly methods for synthesizing complex molecules, and these principles are applicable to the production of this compound.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent a significant advancement in synthetic efficiency. mdpi.comnih.gov This approach offers considerable advantages, including reduced reaction times, lower costs, and minimized waste from purification steps. mdpi.com While a specific MCR for this compound is not prominently documented, the development of one-pot syntheses for structurally related nitrogen heterocycles like pyrroles and thiazoles highlights the potential of this strategy. mdpi.comresearchgate.net For example, efficient one-pot, three-component reactions have been developed to produce functionalized pyrroles with high atom efficiency, where water is the only byproduct. mdpi.com Applying this logic, a future MCR could conceivably combine a serine precursor, a hydrazine source, and other reagents in a single, highly efficient step.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves exploring alternative reaction media, catalysts, and energy sources.

Enzymatic Synthesis (Biocatalysis): A novel green approach is the use of enzymes as catalysts. For instance, a novel enzymatic route for the synthesis of 2-amino-2,3-dimethylbutyramide, an important intermediate, has been developed using a nitrile hydratase. nih.gov This biocatalytic process can be performed in aqueous systems under mild conditions, and key parameters such as temperature can be optimized to enhance catalyst productivity and overcome inhibition. nih.gov The application of a similar enzymatic strategy could provide a sustainable pathway to this compound.

Mechanochemistry (Solvent-Free Reactions): Another green technique is mechanochemistry, which uses mechanical force, such as ball-milling, to initiate reactions, often in the absence of a solvent. organic-chemistry.org This method has been successfully used in the one-pot synthesis of polysubstituted dihydropyrroles. organic-chemistry.org The advantages include mild reaction conditions, short reaction times, and the elimination of solvent waste, making it an attractive and environmentally friendly alternative to traditional liquid-phase synthesis. organic-chemistry.org

Catalytic Methodologies for Derivatization

Catalytic methods are pivotal in the derivatization of this compound, enabling efficient and selective transformations. A key application is in the synthesis of Benserazide (B1668006), where catalytic hydrogenation plays a crucial role.

In a typical procedure, the precursor, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride, is subjected to catalytic hydrogenation. This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst. googleapis.com The process involves stirring the reaction mixture under a hydrogen atmosphere (1-3 bar) at ambient temperature for several hours to achieve high conversion rates. Solvents such as methanol, ethanol, or dimethylformamide (DMF) are often employed for this step. googleapis.com The use of a catalyst facilitates the reduction of the imine bond in the precursor to yield the desired saturated hydrazine derivative.

Derivatization and Analogue Synthesis Research

The unique structural features of this compound make it an attractive starting material for the synthesis of various derivatives and analogues with potential therapeutic applications.

Synthesis of Benserazide Analogues from this compound

Benserazide, a well-known peripheral dopa decarboxylase inhibitor, is a prominent derivative of this compound. nih.gov The synthesis of Benserazide and its analogues often begins with the condensation reaction between this compound hydrochloride and 2,3,4-trihydroxybenzaldehyde (B138039). googleapis.comgoogle.com This reaction is typically performed in polar aprotic solvents like DMF, dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP), or in alcoholic solvents such as methanol or ethanol, at temperatures ranging from 30-50 °C. googleapis.com

Research has also focused on creating analogues of Benserazide by modifying the serine moiety. nih.govresearchgate.net Instead of serine, other endogenous amino acids have been introduced to explore how these structural changes affect the biological activity of the resulting compounds. nih.govresearchgate.net These modifications aim to develop novel derivatives with potentially improved pharmacological profiles. nih.gov

Table 1: Synthesis of Benserazide Analogues

| Starting Material | Reagent | Product |

|---|---|---|

| This compound hydrochloride | 2,3,4-Trihydroxybenzaldehyde | (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride google.com |

| N-Cbz-amino acid methyl esters | Hydrazine hydrate | N-Benzyloxycarbonyl-L-amino acid hydrazides nih.gov |

Introduction of Triazole Moieties via Cycloaddition Reactions

The introduction of triazole rings into molecular scaffolds is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. researchgate.net The 1,2,3-triazole scaffold can be readily synthesized through cycloaddition reactions, often referred to as "click chemistry". researchgate.netfrontiersin.org

While direct cycloaddition reactions involving this compound are not extensively detailed in the provided results, the general principles of triazole synthesis are well-established. These reactions typically involve the [3+2] cycloaddition of an azide (B81097) with an alkyne, which can be catalyzed by copper(I) or proceed under thermal conditions. frontiersin.orgresearchgate.net Organocatalytic methods, using catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have also been employed for the synthesis of 1,2,3-triazoles from azides and carbonyl compounds. nih.gov Given the functional groups present in this compound, it could potentially be modified to incorporate an azide or alkyne functionality, thereby enabling its participation in such cycloaddition reactions to form novel triazole-containing derivatives.

Peptide Conjugation Strategies Utilizing Hydrazide Linkages

The hydrazide group of this compound is a valuable functional handle for peptide conjugation. Peptide hydrazides are important intermediates in peptide and protein chemistry, serving as precursors for peptide thioesters. nih.gov The synthesis of peptide hydrazides can be achieved through the direct hydrazinolysis of peptidyl-resins, a common technique in solid-phase peptide synthesis (SPPS). nih.gov

The hydrazide functionality allows for the coupling of this compound to peptides or amino acids. For instance, coupling reactions with N-protected L-amino acids can be carried out using coupling reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide) in the presence of a base. mdpi.com This strategy enables the creation of hybrid molecules that combine the structural features of this compound with those of peptides, potentially leading to new therapeutic agents.

Structural Modifications for Enhanced Biological Activity

Structural modifications of this compound and its derivatives are actively pursued to enhance their biological activities. A common approach involves the introduction of different amino acid residues in place of the serine moiety in Benserazide analogues. nih.govresearchgate.net This allows for the exploration of structure-activity relationships and the potential to improve properties such as target affinity and selectivity. nih.govfrontiersin.org

Furthermore, the introduction of various functional groups can significantly impact the biological profile of the resulting compounds. For example, the incorporation of fluorine atoms or amino groups in Benserazide analogues has been shown to yield potent inhibitors of hexokinase 2 (HK2), an enzyme overexpressed in many cancer cells. nih.gov The modification of natural products with amino acids is a recognized strategy to enhance pharmacological activity, improve water solubility, and reduce cytotoxicity. nih.gov

Table 2: Examples of Structural Modifications and Their Effects

| Original Compound/Moiety | Modification | Resulting Compound/Moiety | Observed Effect |

|---|---|---|---|

| Benserazide (Serine moiety) | Replacement with other endogenous amino acids | Benserazide Analogues | Altered biological activity nih.govresearchgate.net |

| Benitrobenrazide (Nitro group) | Replacement with 4-fluorophenyl or 4-aminophenyl | Fluorinated/Aminated Analogues | Potent inhibition of Hexokinase 2 nih.gov |

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes and developing new chemical transformations. In the synthesis of Benserazide, a key intermediate is the Schiff base, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride, formed from the condensation of this compound and 2,3,4-trihydroxybenzaldehyde. This intermediate is then reduced in the subsequent catalytic hydrogenation step.

In the context of derivatization, the hydrazide group can exhibit tautomerism, existing in equilibrium between the amide and iminol forms. nih.govresearchgate.net This tautomerism can influence the reactivity of the molecule in subsequent chemical transformations. The reactions of this compound can include oxidation, reduction, and substitution at the amino and hydroxyl groups.

Mechanistic Pathways of Hydrazide Formation

The primary method for synthesizing this compound involves the hydrazinolysis of a serine derivative, typically an ester of serine. This reaction is a classical example of nucleophilic acyl substitution. The mechanism proceeds through the nucleophilic attack of a lone pair of electrons from a nitrogen atom in the hydrazine molecule (H₂N-NH₂) on the electrophilic carbonyl carbon of the serine ester.

One documented synthesis method involves reacting β-hydroxypropionic acid derivatives with hydrazine hydrate. To ensure high purity and prevent side reactions like oxidation, the process is typically conducted under specific conditions.

| Parameter | Condition | Purpose | Citation |

| Reactants | β-hydroxypropionic acid derivative, Hydrazine hydrate | Formation of the hydrazide | |

| Solvent | Ethanol or Methanol | Provides a medium for the reaction | |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of reactants and product | |

| Stoichiometry | Controlled molar ratio (e.g., 1:1.2 precursor to hydrazine) | Optimizes yield and minimizes unreacted starting material | |

| Duration | 12–24 hours | Allows the reaction to proceed to completion |

This table outlines typical conditions for the synthesis of this compound via hydrazinolysis.

Identification and Characterization of Reaction Intermediates

During the synthesis of this compound via hydrazinolysis, the key reaction intermediate is the unstable tetrahedral adduct formed immediately after the hydrazine molecule attacks the carbonyl carbon of the serine ester. This intermediate is characterized by a central carbon atom bonded to the amino group, the hydroxyl-bearing side chain, an oxygen anion (from the original carbonyl), the hydrazine moiety, and the alkoxy group from the ester. Due to its high energy and transient nature, this species is not typically isolated but is a critical step in the mechanistic pathway.

While the tetrahedral adduct is the primary intermediate in the formation of the title compound, this compound itself serves as a crucial intermediate in the synthesis of more complex molecules. A prominent example is its role in the production of Benserazide, a medication used in the management of Parkinson's disease. In this multi-step synthesis, this compound is first reacted with 2,3,4-trihydroxybenzaldehyde. This condensation reaction forms a stable hydrazone intermediate.

| Intermediate Name | Precursors | Subsequent Transformation | Citation |

| (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide | This compound, 2,3,4-trihydroxybenzaldehyde | Catalytic hydrogenation to yield Benserazide |

This table details a key stable intermediate formed from this compound in a subsequent pharmaceutical synthesis.

This hydrazone, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide, is then isolated and subjected to catalytic hydrogenation to yield the final active pharmaceutical ingredient. The characterization of this intermediate is vital for process monitoring and quality control, often performed using techniques like High-Performance Liquid Chromatography (HPLC).

Studies on Tautomerism and Conformational Changes during Synthesis

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of hydrazides like this compound. Theoretical and spectroscopic studies have identified several possible tautomeric forms for this compound.

| Tautomeric Form | Key Structural Features | Stability | Citation |

| Keto-amine | Hydrazide as -C(=O)NHNH₂, Hydroxyl as -OH | The predominant and most stable form in solid-state and aqueous solutions | |

| Enol-imine | Hydrazide tautomerizes to -C(OH)=N-NH₂ | Less stable form | |

| Zwitterionic | Internal proton transfer between amino and hydrazide groups | Limited stability due to weaker intramolecular hydrogen bonding |

This table summarizes the principal tautomeric forms of this compound.

The dominant form under most conditions is the keto-amine tautomer. Its stability is confirmed by Fourier-transform infrared (FT-IR) spectroscopy and computational analysis. The structure is further stabilized by a network of hydrogen bonds. The hydroxyl (-OH), amino (-NH₂), and hydrazide (-NH-NH₂) groups can all act as hydrogen bond donors and acceptors, leading to interactions that influence the compound's crystalline structure and conformation. In its hydrochloride salt form, the protonated amino group also engages in ionic interactions with the chloride ion, further influencing its solid-state architecture. These conformational features are critical during synthesis, as they can affect reaction rates, crystallization, and the purity of the final product.

Biochemical and Biological Research on 2 Amino 3 Hydroxypropanehydrazide and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Research

Research into the derivatives of 2-amino-3-hydroxypropanehydrazide has centered on their ability to inhibit specific enzymes, offering insights into potential therapeutic applications. The focus has been on understanding the mechanisms of action and the structural features that govern their inhibitory potency.

Hexokinase 2 (HK2) is a crucial enzyme in glucose metabolism and is often overexpressed in cancer cells, making it a significant target for cancer therapy. nih.govnih.gov Derivatives of this compound, such as benserazide (B1668006) and benitrobenrazide (BNBZ), have been identified as potent inhibitors of HK2. mdpi.com These compounds interfere with the first step of glycolysis, the phosphorylation of glucose, which is vital for the anabolic activities of cancer cells. nih.gov

The inhibitory effect of this compound derivatives on HK2 has been shown to be dependent on their concentration. In cellular assays using human liver cancer cell lines (HepG2 and HUH7), the activity of HK2 decreased as the concentration of the inhibitors increased. nih.gov For instance, benserazide (referred to as 2a in a study) and its dihydroxybenzylidene derivatives (2b-2d) demonstrated varying levels of inhibition. nih.gov Compound 2c, in particular, showed the highest inhibitory effect, almost completely inhibiting cellular HK2 after 24 hours of incubation, albeit at high concentrations. nih.gov In the HepG2 cell line, compound 2b at a concentration of 2.8 µM reduced HK2 activity to a level comparable to that of the known inhibitor 3-bromopyruvate (B3434600) (3BP) at 100 µM. nih.gov

Table 1: Cellular HK2 Inhibitory Activity of Benserazide Derivatives in HepG2 and HUH7 Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Inhibition Level |

|---|---|---|---|

| 2c | HepG2 | 213.7 | Almost complete inhibition |

| 2c | HUH7 | 302.1 | Almost complete inhibition |

| 2b | HepG2 | 2.8 | Similar to 3BP at 100 µM |

The number and position of hydroxyl groups on the benzylidene moiety of these derivatives play a critical role in their ability to inhibit HK2. nih.govmdpi.com A study comparing a parent trihydroxy derivative (benserazide, or 2a) with three dihydroxy derivatives (2b–2d) found significant differences in their activities. mdpi.com The research hypothesized that the inhibitory activity is directly dependent on these structural features. nih.govmdpi.com

In vitro binding affinity studies showed that the trihydroxy derivative (2a) interacted more strongly with HK2 than its dihydroxy counterparts. mdpi.com Among the dihydroxy derivatives, only compound 2b, with hydroxyl groups at the 2 and 3 positions, exhibited a moderate binding affinity to the enzyme. mdpi.com This suggests that not only the quantity but also the specific arrangement of the hydroxyl groups influences the binding to HK2. mdpi.com

Table 2: Binding Affinity of Benserazide and its Dihydroxy Derivatives to HK2

| Compound | Hydroxyl Group Configuration | Binding Affinity (Kd) |

|---|---|---|

| 2a (Benserazide) | 2,3,4-trihydroxy | Strongest affinity |

| 2b | 2,3-dihydroxy | 58.9 µM |

| 2c | 3,4-dihydroxy | No binding detected |

| 2d | 2,5-dihydroxy | No reliable signal |

The type IV pilus (T4P) is a crucial virulence factor in many pathogenic bacteria, and its assembly is dependent on the ATPase enzyme PilB. nih.gov Targeting PilB is a promising strategy for developing antivirulence drugs. nih.gov Benserazide, a derivative of this compound, has been identified as a potent inhibitor of PilB. nih.govnih.gov

Through high-throughput screening of a compound library, benserazide and the structurally related compound levodopa (B1675098) were identified as inhibitors of the Chloracidobacterium thermophilum PilB (CtPilB) ATPase. nih.gov Subsequent structure-activity relationship (SAR) studies on benserazide analogues identified key structural features necessary for potent PilB inhibition. nih.gov These studies revealed that having multiple hydroxyl groups on the aryl ring is beneficial, with a preference for trihydroxy and bis-ortho hydroxy substitutions. nih.gov The conformational rigidity of the hydrazone double bond was also found to significantly enhance the inhibitory activity. nih.gov One particular analogue, 11c , emerged from these studies as a highly potent PilB inhibitor with an IC₅₀ of 580 nM. nih.gov

Benserazide and its analogues are believed to act as competitive inhibitors of PilB. nih.gov They function by interacting with the highly conserved C-terminal ATPase domain of the enzyme. nih.gov Evidence for this mechanism includes the observation that both benserazide and levodopa reduced the binding of a fluorescent ATP analogue (MANT-ATP) to PilB. nih.gov Furthermore, they inhibited the ATPase activity of a truncated form of PilB that contained the intact C-terminal ATPase core. nih.gov This suggests that these inhibitors act as orthosteric inhibitors, directly competing with ATP for binding to the active site of the PilB ATPase. nih.gov

Modulation of Glutamine Synthetase Activity by this compound

Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, responsible for catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). wikipedia.orglibretexts.org This function is vital for detoxifying ammonia in the brain and regulating levels of the neurotransmitter glutamate. nih.govnih.gov While the parent compound, this compound, is a structural component of benserazide, a known aromatic L-amino acid decarboxylase (AADC) inhibitor, current scientific literature does not appear to contain direct research on the modulation of glutamine synthetase activity by this compound itself. nih.govnih.gov Studies on various drugs have shown that some compounds can reduce GS activity, but this compound or benserazide are not typically among the compounds investigated for this effect. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Targets

Elucidation of Key Moieties for PilB Inhibition

The structure-activity relationship (SAR) of this compound derivatives, particularly in the context of inhibiting the antivirulence target PilB, has been systematically explored. These studies have dissected the molecular scaffold, which is based on the structure of benserazide, into two primary regions: the amino acid portion and the benzylamine (B48309) group, connected by a hydrazine (B178648) linker. nih.gov Investigations into modifications of these moieties have revealed several key features that are crucial for potent PilB inhibition. The primary structural components identified as critical for activity are the aryl ring, the amino acid-derived segment, and the hydrazone linkage. nih.govrsc.org

Impact of Aryl Ring Substitutions on Inhibitory Potency

The substitution pattern on the aryl ring has a profound effect on the inhibitory potency of these compounds against PilB. nih.gov A clear trend has been established regarding the hydroxylation of this ring. The general order of potency is: trihydroxy > dihydroxy > monohydroxy substitution. nih.gov

Specifically, the positions of the hydroxyl groups are critical. Moving from a single hydroxyl group to multiple hydroxyl groups enhances activity. For example, compound 8j , a direct analogue of benserazide with a 2,3,4-trihydroxy pattern, showed significant inhibition (84% at 30 μM). nih.gov An even greater potency was achieved with compound 8k , where exchanging the para-hydroxyl for a second ortho-hydroxyl group (creating a 2,3,6-trihydroxy pattern) resulted in 71% inhibition at just 3 μM. nih.gov This highlights a preference for bis-ortho hydroxy substitutions. nih.gov Conversely, protecting these crucial hydroxyl groups, such as through methylation (compound 8l ), leads to a complete loss of activity against PilB, confirming that the free hydroxyls are essential for the interaction with the enzyme. nih.gov

Table 2: Effect of Aryl Ring Substitution on PilB Inhibition

| Compound | Aryl Substitution Pattern | % Inhibition at 3 μM | % Inhibition at 30 μM | IC₅₀ (μM) |

|---|---|---|---|---|

| Benserazide | 2,3,4-trihydroxy | - | - | 3.68 rsc.org |

| 8j | 2,3,4-trihydroxy | 35% nih.gov | 84% nih.gov | - |

| 8k | 2,3,6-trihydroxy | 71% nih.gov | 91% nih.gov | - |

| 8l | Methylated hydroxyls | No activity nih.gov | No activity nih.gov | - |

Effect of Amino Acid Moiety Exchange on Biological Activity (e.g., Serine to Cysteine)

The amino acid portion of the inhibitor scaffold, originally derived from serine in benserazide, is another critical determinant of biological activity. nih.gov Modifications to this moiety have been shown to significantly enhance inhibitory potency. A key finding is that exchanging the alcohol group (from the serine side chain) for a thiol group (as in cysteine) leads to a marked improvement in potency. nih.govrsc.org

This is best exemplified by compound 11c , which incorporates a thiol group. This compound was identified as the most potent inhibitor in its series, with an IC₅₀ of 580 nM. nih.gov This represents a more than six-fold increase in potency compared to the parent compound, benserazide (IC₅₀ = 3.68 μM). nih.gov This suggests that the thiol group may form more favorable interactions within the active site of the PilB enzyme compared to the original hydroxyl group.

Conformational Rigidity and Hydrazone Double Bond Influence on Activity

Introducing conformational rigidity into the molecular structure has been identified as a successful strategy for increasing inhibitory activity. nih.gov The flexible hydrazine linker in the initial benserazide scaffold can be modified to create a more conformationally restricted hydrazone (imine) double bond. nih.gov This structural change has been shown to lead to a significant increase in the activity of the compounds. nih.gov The presence of the C=N double bond reduces the number of possible conformations the molecule can adopt, potentially locking it into a bioactive conformation that is optimal for binding to the PilB active site. nih.govresearchgate.net This principle is a common strategy in medicinal chemistry, where reducing the conformational flexibility of a ligand can lead to a favorable decrease in the entropic penalty upon binding, thereby increasing affinity. nih.govnih.gov The improved potency of compounds like 11c , which contains this rigid imine feature, supports this hypothesis. nih.gov

Antimicrobial Research Applications of Hydrazide Derivatives

While research specifically on this compound derivatives is not prominent in the literature for antimicrobial applications, the broader class of hydrazide derivatives and other small molecules are subjects of extensive investigation for their potential to combat bacterial pathogens.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. The development of anti-biofilm agents is a critical area of research.

Studies have shown that various heterocyclic compounds, including some with hydrazide or similar amino-moieties, can inhibit biofilm formation. For instance, derivatives of 3-amino-4-aminoximidofurazan, which contain a polyamine skeleton, have demonstrated promise as biofilm inhibitors against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Similarly, derivatives of 2-aminobenzimidazole (B67599) (2-ABI) have been identified as potent anti-biofilm agents against P. aeruginosa, capable of both inhibiting the formation of and dispersing pre-formed biofilms. nih.gov Another study highlighted thiourea (B124793) derivatives with a 3-amino-1H-1,2,4-triazole scaffold as having significant inhibitory effects against Gram-positive cocci. benthamscience.com

Research in this area often involves screening libraries of synthetic compounds against pathogenic bacteria. The efficacy of these compounds is quantified using methods like the crystal violet staining assay, which measures the total biofilm biomass attached to a surface.

Table 1: Examples of Compounds with Investigated Antibiofilm Activity Note: These are not derivatives of this compound.

| Compound Class | Target Pathogen(s) | Key Finding | Reference |

| 3-Amino-4-aminoximidofurazan Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Showed effective microbial and biofilm inhibition. | nih.gov |

| 2-Aminobenzimidazole (2-ABI) Derivatives | Pseudomonas aeruginosa | Potently inhibited biofilm formation and dispersed existing biofilms. | nih.gov |

| 2-Aminopyrimidine (2-AP) Derivatives | Gram-positive and Gram-negative strains | Modulated bacterial biofilm formation, with greater activity against Gram-positive bacteria. | rsc.org |

| Thiourea Derivatives (3-amino-1H-1,2,4-triazole scaffold) | S. aureus, S. epidermidis | Exhibited high inhibition against Gram-positive cocci with MIC values from 4–32 μg/mL. | benthamscience.com |

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, based on population density. nih.gov This communication relies on the production and detection of small signaling molecules called autoinducers. nih.gov Inhibiting the QS system is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. frontiersin.orgnih.gov

Gram-negative bacteria commonly use N-acyl homoserine lactones (AHLs) as signaling molecules. mdpi.comresearchgate.net Research focuses on identifying quorum sensing inhibitors (QSIs) that can disrupt this signaling by:

Inhibiting the enzymes (like LuxI) that synthesize AHLs. nih.gov

Degrading the AHL signal molecules. nih.gov

Blocking the receptor proteins (like LuxR) that bind to AHLs. nih.govnih.gov

While no studies specifically link this compound derivatives to QS inhibition, research has explored other hydrazide analogues. For example, a study evaluated carbamate, thiocarbamate, and hydrazide analogues of acylhomoserine lactones for their ability to modulate QS in Vibrio fischeri. researchgate.net Other research has identified phenolic derivatives and 2-aminobenzimidazole derivatives as effective inhibitors of QS pathways in P. aeruginosa. nih.govfrontiersin.org

Swarming motility is a rapid, coordinated movement of bacteria across a solid or semi-solid surface, facilitated by flagella. nih.gov This behavior is linked to bacterial virulence and is a key step in surface colonization and biofilm formation. nih.govnih.gov

The inhibition of swarming motility is an active area of antimicrobial research. Studies have demonstrated that certain synthetic peptides can effectively reduce swarming in pathogens like P. aeruginosa. nih.gov For example, peptide 1037 was shown to inhibit swarming motility and suppress the expression of genes involved in biofilm formation. nih.gov The mechanisms of swarming are complex and can be influenced by various factors, including the type of agar, nutrient availability, and the presence of specific genetic regulators. nih.govfrontiersin.orgmdpi.com There is currently no available data to suggest that this compound or its derivatives have been investigated for their effects on bacterial swarming motility.

Understanding the molecular mechanism of an antimicrobial agent is crucial for its development. For hydrazide derivatives and other small molecules, mechanisms can be diverse. Preliminary mechanistic studies on a highly active secondary amine derivative, compound A26, showed that it reduced bacterial pathogenicity by targeting cell membranes and inhibiting the secretion of extracellular polysaccharides. nih.gov

In the context of QS inhibitors, mechanistic studies focus on how these molecules interfere with the signaling cascade. For example, molecular docking studies are used to predict and confirm how an inhibitor binds to a target receptor protein, preventing the natural signaling molecule from activating gene expression. researchgate.net For this compound itself, its most well-documented biological mechanism is as a precursor in the synthesis of Benserazide, where it ultimately acts as a peripheral DOPA decarboxylase inhibitor. However, this is not an antimicrobial mechanism.

Research into Metabolic Pathway Analysis and Biological Probes

The metabolism of amino acids and their derivatives is a central part of cellular physiology, encompassing the biosynthesis and breakdown of these molecules to provide energy and building blocks for other processes like protein and nucleotide synthesis. nih.govreactome.org

Biological probes are molecules designed to study biological systems, for example, by monitoring specific analytes or physiological parameters. While there is no evidence of this compound or its derivatives being used as probes for metabolic pathway analysis, other amino-containing derivatives have been developed for such purposes. For example, certain amino derivatives of trityl radicals have been synthesized to act as dual-function paramagnetic probes that are sensitive to both pH and oxygen levels, which are critical parameters in metabolic studies. nih.gov These probes allow for real-time monitoring in biological systems using techniques like electron paramagnetic resonance (EPR). nih.gov

Theoretical and Computational Chemistry Studies of 2 Amino 3 Hydroxypropanehydrazide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the dynamic nature of molecules and their interactions with their environment. These computational techniques can provide insights into the conformational landscape, enzyme-ligand interactions, and binding affinities, which are critical for drug design and development.

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 2-Amino-3-hydroxypropanehydrazide. The presence of several rotatable bonds allows the molecule to adopt various spatial arrangements, or conformers, which can have different energy levels and biological activities.

Computational studies on related molecules, such as Benserazide (B1668006), have utilized quantum mechanics calculations to determine the minimum energy conformers. For instance, a study on Benserazide involved the analysis of 512 possible conformers to identify the most stable structures. researchgate.net Such an analysis for this compound would likely reveal a preference for conformations stabilized by intramolecular hydrogen bonds between the amino, hydroxyl, and hydrazide groups.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms in the molecule over time, providing a dynamic picture of its behavior. nih.gov An MD simulation for this compound would illustrate how the molecule explores different conformational states in a solvent environment, which is crucial for understanding its behavior in a biological context. These simulations can reveal the flexibility of the molecule and the timescales of conformational changes. youtube.com

Table 1: Representative Conformational Data from Analogous Compounds

| Compound | Method | Key Findings |

| Benserazide | First Principle Quantum Mechanical Calculations | Identification of the most stable conformers out of 512 possibilities, crucial for understanding its interaction with nanocarriers. researchgate.net |

| Leucinamide | Ab initio calculations (MP2/6-311++G(d,p)) | Identified low energy conformations with different side chain configurations, governed by donor-acceptor interactions. nih.gov |

| 2-substituted piperazines | Computational Chemistry | The axial conformation was found to be preferred and stabilized by intramolecular hydrogen bonds in some cases. nih.gov |

This table is illustrative of the types of data generated from conformational analysis of related molecules.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This is particularly relevant for this compound, as it is a precursor to Benserazide, an inhibitor of DOPA decarboxylase. wikipedia.orgverbeeldingskr8.nl Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, molecular docking studies have been performed on Benserazide with various protein targets, including cystathionine (B15957) beta-synthase (CBS) and the papain-like protease of SARS-CoV-2. nih.govresearchgate.net These studies identified key amino acid residues involved in the binding and provided a rationale for the inhibitory activity of Benserazide. nih.gov A similar approach for this compound with DOPA decarboxylase would be instrumental in understanding the initial binding events that precede its potential inhibitory action or its role as a substrate.

Table 2: Illustrative Ligand-Protein Docking Results for Benserazide

| Protein Target | Docking Software | Key Interacting Residues | Binding Free Energy (kcal/mol) |

| Cystathionine beta-synthase (CBS) | AutoDock Vina | ALA195, THR299, ASN194, HIS203, ASP309 | -6.9 nih.gov |

| SARS-CoV-2 PLpro | Not specified | Not specified | Not specified researchgate.net |

This table presents findings from docking studies on Benserazide, demonstrating the type of information that would be sought for this compound.

Building on docking studies, the prediction of molecular interactions and binding affinities provides a quantitative measure of how strongly a ligand binds to its target. These predictions are vital for ranking potential drug candidates. Computational methods to predict binding affinity range from scoring functions used in docking programs to more computationally intensive methods like free energy perturbation and thermodynamic integration, often used in conjunction with molecular dynamics simulations.

Studies on similar hydrazide-hydrazone compounds have employed computational analyses to investigate their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govacs.org These studies often correlate the calculated binding affinities with experimentally determined inhibitory constants (Ki) to validate the computational models. For this compound, such predictions would be invaluable in assessing its potential as an enzyme inhibitor in its own right.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsc.org A DFT study of this compound would provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and the distribution of electron density. These properties are key to understanding its reactivity.

Table 3: Representative Data from DFT Calculations on Analogous Systems

| System | DFT Functional/Basis Set | Calculated Properties |

| Benserazide/c-CNT | B3LYP/6–311++G (d, p) | Adsorption energies, quantum molecular descriptors (hardness, chemical potential, electrophilicity index). tandfonline.com |

| Phenylxanthine Derivatives | B3LYP/6-31++G(d,p) | Geometry optimization, frequency calculation, molecular electrostatic potential maps. nih.gov |

| Azapeptides | B3LYP and B3LYP-D3/SMD | Conformational preferences, effects of hydrogen bonding. mdpi.com |

This table illustrates the types of data generated from DFT studies on related molecules and molecular systems.

The calculation of potential energy surfaces (PES) is a powerful computational tool to map the energy changes that occur during a chemical reaction. By identifying transition states and reaction intermediates, a PES can elucidate the mechanism of a reaction and determine its energetic barriers.

While specific PES calculations for reactions involving this compound are not readily found, this methodology is standard in computational chemistry for studying reaction mechanisms. For example, in the context of its role as a precursor to Benserazide, a PES calculation could model the condensation reaction between this compound and 2,3,4-trihydroxybenzaldehyde (B138039). This would provide a detailed, step-by-step understanding of the reaction pathway, including the energies of the transition states and intermediates, which is crucial for optimizing reaction conditions.

Proton Transfer Dynamics and Energy Barrier Investigations

Direct computational investigations into the proton transfer dynamics and associated energy barriers of isolated this compound are not prominently featured in current scientific literature. However, insights can be gleaned from theoretical studies of related systems, such as the catalytic triads in serine hydrolases and the tautomerism of similar chemical structures.

In the catalytic cycle of serine hydrolases, the serine residue participates in crucial proton transfers. nih.gov Computational models of these enzymatic systems show that the histidine residue facilitates proton abstraction from serine, a process with a specific energy barrier that is fundamental to the catalytic mechanism. nih.gov While not a direct analysis of this compound, these studies underscore the inherent capability of the serine backbone to engage in proton transfer, a process that would be governed by the local chemical environment and the presence of proton acceptors or donors.

Furthermore, computational studies on the tautomerism of other nitrogen-containing compounds, such as N-hydroxy amidines, provide a framework for understanding potential proton shifts in this compound. researchgate.net These studies use methods like Density Functional Theory (DFT) to calculate the energy differences and activation barriers between tautomeric forms. researchgate.net For instance, the interconversion between amide-oxime and imino-hydroxylamine tautomers was found to have a significant energy barrier, suggesting that such transformations are not spontaneous at room temperature. researchgate.net A similar theoretical approach could be applied to this compound to investigate the equilibrium and interconversion barriers between its keto and enol tautomers. A study on benitrobenrazide, a related Schiff base, utilized DFT to determine that the keto tautomer is more stable in the absence of a solvent, while the enol form is favored in a polar aprotic solvent like DMSO. preprints.orgresearchgate.net

A direct ab initio molecular dynamics (AIMD) investigation into the effects of micro-solvation on proton transfer within a Ser-His-Glu catalytic triad (B1167595) revealed that the presence of a single water molecule can influence the rate of proton transfer. researchgate.net Specifically, the proton transfer time from histidine to glutamic acid was observed to be on the femtosecond timescale. researchgate.net This highlights the sensitivity of proton transfer dynamics to the immediate molecular environment.

Computational Approaches in Structure-Activity Relationship (SAR) Prediction

However, computational methods are extensively used to guide the development of derivatives of complex molecules, and these principles can be applied to understand the structural significance of the this compound moiety. For instance, in the development of SGLT1/SGLT2 dual inhibitors, a combination of homology modeling, molecular dynamics (MD) simulations, and 3D-QSAR (Quantitative Structure-Activity Relationship) was employed to understand the interactions between ligands and proteins. rsc.org Such an approach could theoretically be used to predict the activity of hypothetical derivatives of this compound if a biological target were identified.

In a study on novel benitrobenrazide and benserazide derivatives, modifications were made to the serine portion of benserazide, replacing it with other L-amino acids like glycine, tyrosine, and cysteine. preprints.orgmdpi.com This synthetic exploration represents a practical approach to understanding the SAR of the core structure. While this study did not report detailed computational SAR analysis, it lays the groundwork for future computational investigations into how modifications of the this compound backbone affect biological activity.

Advanced Analytical Techniques in the Research of 2 Amino 3 Hydroxypropanehydrazide and Its Derivatives

Chromatographic Methodologies for Research Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating and quantifying components within a mixture. In the context of 2-Amino-3-hydroxypropanehydrazide, High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity and tracking the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable in the synthesis of this compound and its derivatives, such as in the production of Benserazide (B1668006), a medication used in the treatment of Parkinson's disease.

During synthesis, HPLC is employed to monitor the conversion of reactants to products in real-time. For instance, in the reaction of 2,3,4-trihydroxybenzaldehyde (B138039) with this compound hydrochloride, the reaction progress is monitored by HPLC until complete conversion is achieved, typically within 2 hours at 50°C. Similarly, in the subsequent catalytic hydrogenation step to produce benserazide hydrochloride, HPLC confirms the conversion rate, which can exceed 99%.

For purity assessment, preparative HPLC is often utilized. A common method involves using a C18 column with a gradient elution of water and acetonitrile (B52724), often with 0.1% trifluoroacetic acid (TFA) added to the mobile phase. This method can achieve purities greater than 95%. cymitquimica.com In the analysis of related compounds, such as impurities in Carbendazim, a reverse-phase HPLC (RP-HPLC) method coupled with a mass spectrometry (MS) detector is used, employing a mobile phase of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net

Interactive Data Table: HPLC Parameters for Analysis

| Parameter | Value/Description |

| Column | C18 |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% TFA |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity assessment (>95%), reaction monitoring |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups in this compound, including the amine (-NH₂), hydroxyl (-OH), and hydrazide (-NH-NH₂) groups.

Expected chemical shifts in ¹H NMR for the core structure include signals for the CH₂ group around δ 2.5–3.0 ppm, the OH proton between δ 4.1–4.5 ppm, and the NH₂ protons in the range of δ 6.8–7.2 ppm. In the ¹³C NMR spectra of amino acid derivatives, the carbonyl carbon signals are typically observed between 169 ppm and 173 ppm. spectralservice.de The specific chemical shifts can be influenced by the solvent and the presence of other functional groups in derivatives. mdpi.com For instance, in benzohydrazide (B10538) derivatives, aromatic protons and specific functional group protons can be clearly assigned. researchgate.net

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | CH₂ | 2.5–3.0 |

| ¹H | OH | 4.1–4.5 |

| ¹H | NH₂ | 6.8–7.2 |

| ¹³C | C=O (Carbonyl) | 169–173 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a hydrazide derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups. For example, the IR spectrum of a related hydrazide compound showed absorption bands at 3403 cm⁻¹ and 3233 cm⁻¹ for the NH groups, and 1670 cm⁻¹ for the C=O group. mdpi.com In the hydrochloride salt form of this compound, the chloride ions engage in ionic interactions with the protonated amino groups, which can be observed in the IR spectrum. The study of amino acid dimers using IRMPD (infrared multiple-photon dissociation) spectroscopy has also provided insights into the vibrational modes of NH and C=O groups in similar structures. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Hydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Hydrazide) | Stretching | 3200-3400 |

| C=O (Hydrazide) | Stretching | 1650-1680 |

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₃H₉N₃O₂), the theoretical monoisotopic mass is 119.0695 g/mol . High-resolution mass spectrometry (HRMS) is used to confirm this molecular weight with high accuracy.

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For instance, in the mass spectrum of propan-2-amine, a related small amine, characteristic fragments are observed, such as the loss of a methyl group or an amine group. docbrown.info Similar fragmentation pathways would be expected for this compound, involving cleavage of C-C and C-N bonds.

Emerging Research Applications and Future Directions for 2 Amino 3 Hydroxypropanehydrazide

Interdisciplinary Research Avenues and Challenges

Integration of Computational and Experimental Approaches in Drug Discovery Research

Modern drug discovery has been revolutionized by the synergy between computational modeling and traditional experimental validation. This integrated approach accelerates the identification and optimization of potential drug candidates, saving both time and resources. For classes of compounds like hydrazides, computational studies are crucial for understanding fundamental chemical properties that influence biological activity. For instance, computational analysis, often corroborated by experimental techniques like Fourier-transform infrared (FT-IR) spectroscopy, can determine the stability of different tautomeric forms of a molecule, such as the keto-amine form, which often predominates in hydrazides.

Structure-based drug design represents a powerful application of this integrated strategy. nih.gov Computational tools, including molecular docking, are employed to predict how a ligand (a potential drug molecule) will bind to the active site of a target protein or enzyme. nih.gov These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the molecule's inhibitory effect. nih.gov

This process allows researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and selectivity. The most promising candidates are then synthesized and subjected to experimental in vitro assays to measure their actual biological activity. nih.gov For example, research on aminoguanidine (B1677879) derivatives incorporating an acylhydrazone moiety successfully used molecular docking to understand how these compounds interact with the FabH enzyme, a key target in bacteria. The computational predictions about binding forces correlated well with the experimentally determined antimicrobial activities. nih.gov This iterative cycle of computational prediction followed by experimental validation is a cornerstone of contemporary drug development, enabling the rational design of novel therapeutics based on the hydrazide scaffold. nih.govnih.gov

Addressing Antimicrobial Resistance through Novel Hydrazide Research

The rise of antimicrobial resistance (AMR) is a critical global health threat, creating an urgent need for new classes of antibiotics. researchgate.netmdpi.com Hydrazide-hydrazone derivatives have emerged as a particularly promising class of compounds in this area. nih.govimpactfactor.org They are actively investigated due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. nih.govresearchgate.net

Research has shown that derivatives of 2-Amino-3-hydroxypropanehydrazide, such as certain dihydrazones, exhibit antimicrobial activity in preclinical studies, establishing them as viable scaffolds for further development. The core hydrazide structure (–CO–NH–NH2) is highly versatile, allowing for chemical modifications that can enhance potency and target specific microbial pathways. nih.gov

The scientific literature contains numerous studies on novel hydrazide-hydrazones designed to combat resistant pathogens. nih.gov These compounds have demonstrated significant efficacy against a range of bacteria, including notorious drug-resistant strains. For instance, some hydrazide-hydrazone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant clinical isolates. nih.govnih.gov One study highlighted a derivative that was active against an isoniazid-resistant strain of M. tuberculosis, showcasing the potential of this chemical class to overcome existing resistance mechanisms. nih.gov

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Research has identified several hydrazide-hydrazones with very low MIC values, indicating strong antimicrobial potency. researchgate.netnih.gov

Table 1: Examples of Antimicrobial Activity in Novel Hydrazide-Hydrazone Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole derivatives with hydrazone moiety | Salmonella typhimurium | 6.25 µg/mL | nih.gov |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 1.95–7.81 µg/mL | nih.gov |

| Thiazole hydrazide-hydrazone (Compound 5f) | E. coli, K. pneumoniae | 2.5 mg/mL | researchgate.netmdpi.com |

| Aminoguanidine derivative with acylhydrazone (Compound 3d) | B. subtilis | 4 µg/mL | nih.gov |

| 4-Iodosalicylic acid hydrazide-hydrazones (Compounds 3-5) | Gram-positive cocci and bacilli | 7.81–15.62 µg/mL | nih.gov |

Structure-activity relationship (SAR) studies are crucial in this field. They reveal that the antimicrobial activity of hydrazide-hydrazones can be significantly influenced by the types of chemical groups attached to the core structure. For example, the presence of electron-withdrawing groups, such as nitro (NO2) or halogen atoms, on the aromatic rings of the molecule often enhances antibacterial activity. nih.gov This knowledge guides the synthesis of new, more effective derivatives, making novel hydrazide research a vital frontier in the ongoing battle against antimicrobial resistance. nih.govnih.gov

常见问题

Q. What are the recommended synthetic routes for 2-Amino-3-hydroxypropanehydrazide, and how can purity be optimized?

The compound can be synthesized via hydrazide formation by reacting β-hydroxypropionic acid derivatives with hydrazine hydrate. Key steps include refluxing in ethanol or methanol under nitrogen to prevent oxidation. Purification involves preparative HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA), achieving >95% purity . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to hydrazine) and reaction time (12–24 hours) .

Q. How should this compound be characterized structurally?

Use a combination of:

- NMR spectroscopy : and NMR to confirm amine (-NH), hydroxyl (-OH), and hydrazide (-NH-NH) groups. Expected chemical shifts: δ 2.5–3.0 ppm (CH), δ 4.1–4.5 ppm (OH), δ 6.8–7.2 ppm (NH) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (CHNO; theoretical m/z 131.0695) .

- IR spectroscopy : Peaks at ~3300 cm (N-H stretch), 1650 cm (C=O stretch) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is hygroscopic and prone to oxidation. Store in amber glass vials at −20°C under inert gas (argon or nitrogen). Stability tests via HPLC over 6 months show <5% degradation under these conditions . Avoid exposure to light, moisture, and strong acids/bases to prevent hydrolysis of the hydrazide moiety .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol forms) or residual solvents. Strategies include:

- Deuterium exchange experiments : Identify exchangeable protons (e.g., -OH, -NH) .

- Variable-temperature NMR : Resolve dynamic equilibria by analyzing shifts at 25°C vs. 60°C .

- Complementary techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What methodologies are effective for studying the compound’s interaction with enzymes like hydrolases?

- Kinetic assays : Monitor enzyme inhibition via UV-Vis spectrophotometry (e.g., substrate depletion at λ = 340 nm for NADH-linked reactions). IC values can be calculated using nonlinear regression .

- Molecular docking : Use AutoDock Vina to model binding affinities to active sites (PDB: 1H2O for serine hydrolases). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

- Site-directed mutagenesis : Identify critical residues (e.g., Ser-195 in cholinesterases) by comparing wild-type vs. mutant enzyme inhibition .

Q. How can synthetic byproducts of this compound be identified and minimized?

Common byproducts include over-alkylated derivatives (e.g., dihydroxypropanehydrazides) and oxidation products.

- LC-MS/MS : Use a Q-TOF instrument in positive ion mode to detect trace impurities (<0.1%) .

- Reaction optimization : Reduce byproducts by lowering reaction temperature (from 90°C to 60°C) and using scavengers (e.g., molecular sieves for water-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。